Cbz-D-Leucinol
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Overview
Description
Preparation Methods
N-Z-D-Leucinol can be synthesized from D/L-leucinol and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-leucinol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
N-Z-D-Leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Z-D-Leucinol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biocatalysis: It serves as a substrate for enzymes in various biochemical reactions.
Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industrial Applications: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Z-D-Leucinol involves its interaction with specific molecular targets and pathways. One of the key pathways is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . N-Z-D-Leucinol activates mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1, thereby regulating cell growth and metabolism .
Comparison with Similar Compounds
N-Z-D-Leucinol can be compared with other similar compounds such as:
N-Benzyloxycarbonyl-L-leucinol: Similar in structure but differs in the chirality of the leucine moiety.
N-Benzyloxycarbonyl-DL-leucinol: A racemic mixture of both D- and L-forms of leucinol.
D-tert-Leucinol: A derivative of leucine with a tert-butyl group instead of the benzyloxycarbonyl group. N-Z-D-Leucinol is unique due to its specific optical activity and its use in peptide synthesis, which distinguishes it from other leucine derivatives.
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARWTHXCINBQM-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584254 |
Source
|
Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166735-51-9 |
Source
|
Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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